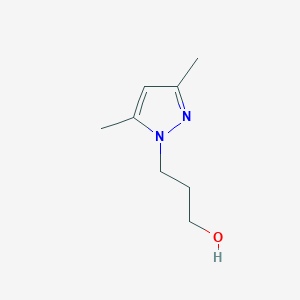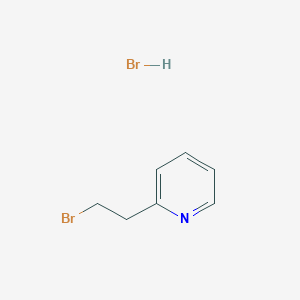
2-(2-Bromoethyl)pyridine hydrobromide
説明
The compound "2-(2-Bromoethyl)pyridine hydrobromide" is not directly mentioned in the provided papers, but related bromopyridine compounds and their chemistry are extensively discussed. Bromopyridines are a class of compounds that contain a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N, substituted with one or more bromine atoms. These compounds are of interest due to their utility in various chemical reactions and potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of bromopyridine derivatives is a topic of interest in several studies. For instance, the synthesis of cyclopalladated 2-(4-bromophenyl)pyridine complexes is described, which involves the formation of luminescent complexes with potential applications in coupling reactions . Another study reports the synthesis of bis(pyridine)-based bromonium ions and explores the mechanism of their reactions with acceptors . Additionally, a facile method for synthesizing N-polyfluoroalkylated heterocycles, including N-(bromodifluoromethyl)pyridinium bromides, is presented, with the molecular structure of one such compound determined by X-ray crystallography .
Molecular Structure Analysis
The molecular structures of bromopyridine derivatives are often elucidated using X-ray diffraction techniques. For example, the crystal and molecular structures of bis(2,4,6-collidine)bromonium perchlorate and bis(pyridine)bromonium triflate were determined, providing insights into the reactivity of these compounds . The molecular structure of N-(bromodifluoromethyl)-4-dimethylaminopyridinium bromide revealed a partial quinoidal character in the pyridine system . The X-ray crystal structure of 2,2',5,5'-tetrabromo-3,3'-dipyridyldiselenide showed a dimeric form due to non-bonding interactions .
Chemical Reactions Analysis
Bromopyridines are versatile intermediates in various chemical reactions. The cyclometalated Pd(II) and Ir(III) complexes derived from bromopyridines were applied in one-pot oxidation/Suzuki coupling reactions . The reactivity of bromonium ions with acceptor olefins was investigated, revealing insights into the reaction mechanisms . Pyridinium hydrobromide perbromide was used as a catalyst for the aziridination of olefins , and bromination of bis(pyridin-2-yl) diselenide was studied to understand the reaction mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives are closely related to their structure and reactivity. The luminescent properties of cyclometalated complexes derived from bromopyridines were characterized, with emission peaks observed in dichloromethane solution under UV irradiation . The reactivity of bromopyridine derivatives with various nucleophiles was studied, providing insights into their chemical behavior . Theoretical calculations, including DFT and molecular docking studies, were performed on new bromo-imidazo[4,5-b]pyridine derivatives to predict their properties and potential as tyrosyl-tRNA synthetase inhibitors .
科学的研究の応用
Synthesis of Hyperbranched Polyelectrolytes
2-(2-Bromoethyl)pyridine hydrobromide has been utilized in the synthesis of hyperbranched polyelectrolytes. The progress of this reaction was monitored using 1H NMR, and the resulting structures of the hyperbranched poly[3,5-bis(alkylene)pyridinium]s were further investigated. This study highlighted the higher reactivity of 3,5-bis(bromomethyl)pyridine hydrobromide due to the electron-attractive effect of pyridinium groups on the -CH2Br end groups (Monmoton et al., 2008).
Bromination Reactions in Water
Research indicates that 2-(2-Bromoethyl)pyridine hydrobromide can engage in bromination reactions in water, leading to the formation of various compounds like 2-pyridylimidazo pyridine. This process demonstrates a pathway to synthesize such compounds in high yields under mild conditions, showcasing the environmental friendliness of the approach (Li Hong-ying, 2012).
Bromination of Schiff Base Chelates
Pyridinium hydrobromide perbromide has been used as a brominating agent for Schiff base chelates of various metals. This process involves the transformation of these complexes under different conditions, leading to different structural outcomes. The structures of these complexes were characterized using various spectroscopic techniques (Raman, Muthuraj, & Ravichandran, 2005).
Catalytic Applications in Aziridination
Pyridinium hydrobromide perbromide has been demonstrated to be an effective catalyst in the aziridination of olefins using Chloramine-T as a nitrogen source. This reaction leads to the formation of aziridines in moderate to good yields, highlighting the catalyst's versatility (Ali, Nikalje, & Sudalai, 1999).
Safety And Hazards
2-(2-Bromoethyl)pyridine hydrobromide is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1). It is harmful if swallowed, in contact with skin, or if inhaled. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended. It should be stored locked up and disposed of in an approved waste disposal plant .
特性
IUPAC Name |
2-(2-bromoethyl)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c8-5-4-7-3-1-2-6-9-7;/h1-3,6H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXTXIDZMKZQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512814 | |
| Record name | 2-(2-Bromoethyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)pyridine hydrobromide | |
CAS RN |
72996-65-7, 39232-04-7 | |
| Record name | 2-(2-Bromoethyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Bromoethyl)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-Bromoethyl)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



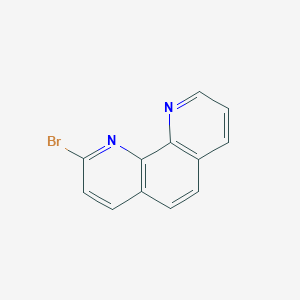
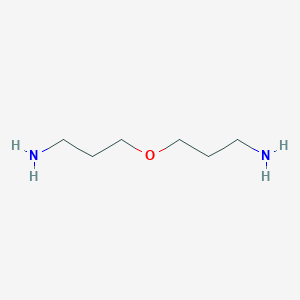
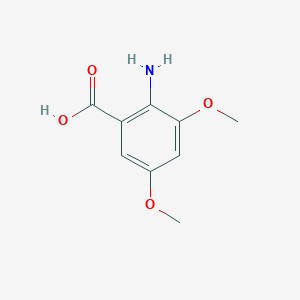
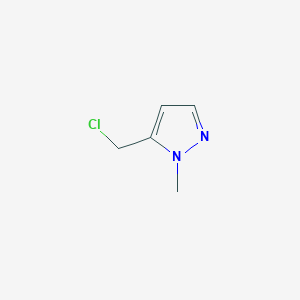
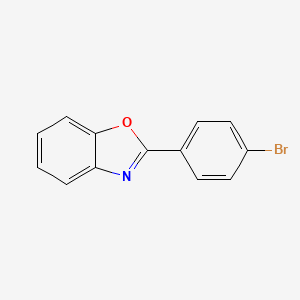
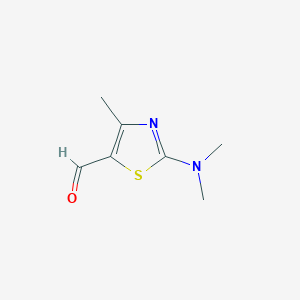
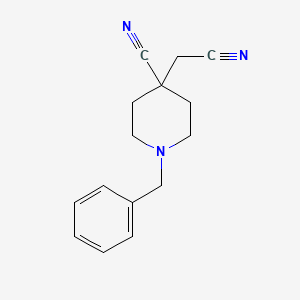

![5-Bromo-3-chloroimidazo[1,2-A]pyridine](/img/structure/B1281654.png)

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)

